Benzeneethanamine, 4-bromo-alpha-methyl-, (alphaS)-

Description

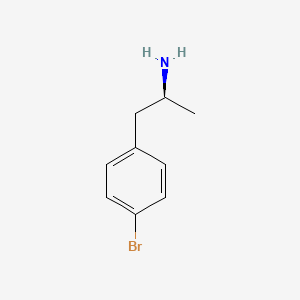

Benzeneethanamine, 4-bromo-alpha-methyl-, (alphaS)- (CAS RN: 67WJC4Y2QY) is a chiral substituted amphetamine derivative with the systematic name (2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine. It is also known as (S)-brolamfetamine or Dexfenfluramine in pharmacological contexts . The compound features:

- A 4-bromo-2,5-dimethoxyphenyl substituent.

- An (S)-configuration at the alpha-methyl carbon.

- A primary amine functional group.

This structure confers unique physicochemical properties, such as increased molecular weight (284.17 g/mol) and polarity due to bromine and methoxy groups.

Properties

IUPAC Name |

(2S)-1-(4-bromophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNXUMMCCOZPPN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043049 | |

| Record name | (R)-4-Bromoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869567-02-2, 869567-01-1 | |

| Record name | (αS)-4-Bromo-α-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869567-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Bromoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzeneethanamine, 4-bromo-alpha-methyl-, (alphaS)- involves several steps. One common method includes the bromination of alpha-methylbenzeneethanamine. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions must be carefully controlled to ensure the selective bromination at the para position of the benzene ring .

Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Benzeneethanamine, 4-bromo-alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Scientific Research Applications

Chemical Synthesis

Benzeneethanamine derivatives are widely used in the synthesis of pharmaceutical compounds. The compound serves as an intermediate in the production of various drugs, including those that target neurological conditions and other therapeutic areas. Its structural characteristics allow for modifications that enhance pharmacological activity.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediates | Used in synthesizing drugs targeting CNS disorders. |

| Organic Synthesis | Acts as a building block for various organic compounds. |

| Chiral Synthesis | Facilitates the production of chiral molecules due to its stereochemistry. |

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods. It can be analyzed effectively using reverse-phase HPLC techniques, which are essential for separating and identifying compounds in complex mixtures.

Case Study: HPLC Analysis

A study demonstrated the use of (R)-4-Bromo-alpha-methylbenzylamine in HPLC for the separation of impurities and pharmacokinetic studies. The method employed a mobile phase consisting of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility . This approach highlights the compound's utility in ensuring the purity and efficacy of pharmaceutical products.

Toxicology and Forensic Applications

Benzeneethanamine derivatives have been implicated in toxicological studies, particularly concerning designer drugs. For instance, a case study reported intoxication involving 25B-NBOMe, a derivative of benzeneethanamine, where HPLC-MS/MS was utilized to quantify the substance in biological samples . Such applications underscore the importance of this compound in forensic toxicology.

Table 2: Toxicological Applications

| Application Area | Description |

|---|---|

| Drug Analysis | Used to identify and quantify designer drugs in biological fluids. |

| Toxicology Studies | Assists in understanding the effects of novel psychoactive substances. |

Research and Development

Research into benzeneethanamine derivatives continues to expand, focusing on their potential therapeutic effects and mechanisms of action. Studies have shown that modifications to the benzeneethanamine structure can lead to compounds with enhanced biological activity or selectivity for specific receptors .

Case Study: New Drug Development

Recent research has explored the synthesis of new derivatives with improved binding affinity for neurotransmitter receptors, aiming to develop more effective treatments for psychiatric disorders . These investigations are crucial for advancing pharmacotherapy options.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 4-bromo-alpha-methyl-, (alphaS)- involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to influence the central nervous system by altering neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Stereochemistry

Target Compound :

- Substituents : 4-bromo, 2,5-dimethoxy.

- Stereochemistry : (S)-configuration at alpha carbon.

Similar Compounds :

Benzeneethanamine, 4-bromo-alpha-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]-, (alphaS) (): Contains a pyridine-indazole extension. Higher molecular weight (468.34 g/mol) and complexity.

(4-Bromophenyl)(phenyl)methylamine (): Biphenyl core with bromine. No methoxy groups; chiral center at benzylic carbon. Lower polarity (logP ~3.2 estimated) compared to the target compound .

Biological Activity

Benzeneethanamine, 4-bromo-alpha-methyl-, also known as 1-(4-bromophenyl)propan-2-amine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables summarizing key information.

- Molecular Formula : CHBrN

- Molar Mass : 214.102 g/mol

- CAS Number : 18455-37-3

- Density : 1.346 g/cm³

- Boiling Point : 272.2°C

- Flash Point : 118.5°C

Pharmacological Applications

Benzeneethanamine derivatives are often explored for their roles as intermediates in the synthesis of various pharmaceutical agents, including antihypertensive, sedative, and antidepressant drugs . The compound's structural similarity to other phenethylamines suggests potential psychoactive properties, making it a subject of interest in both therapeutic and recreational contexts.

The biological activity of benzeneethanamine derivatives is primarily linked to their interaction with monoamine neurotransmitter systems. They may act as:

- Dopamine Reuptake Inhibitors : Enhancing dopaminergic signaling.

- Serotonin Receptor Agonists : Potentially influencing mood and perception.

2. Case Studies

A significant case study involved the intoxication of a young male due to the use of a related compound, 25B-NBOMe, which is structurally similar to benzeneethanamine derivatives. The patient presented with severe neurological symptoms, including seizures. Analysis revealed the presence of the compound in serum and urine samples using high-performance liquid chromatography (HPLC) techniques .

3. Toxicological Profile

The toxicity of benzeneethanamine derivatives has been documented in various reports. The following table summarizes some key findings related to its safety and toxicity:

Research Findings

Recent studies have highlighted the dual nature of benzeneethanamine compounds as both therapeutic agents and substances of abuse. Research indicates that while these compounds may have legitimate medical applications, they also pose risks for misuse due to their psychoactive effects.

1. Clinical Research

Clinical trials exploring the antidepressant effects of similar compounds have shown promising results, suggesting that modifications in their chemical structure could enhance efficacy while reducing side effects.

2. Comparative Studies

Comparative studies between benzeneethanamine derivatives and other psychoactive substances have demonstrated varying degrees of potency and receptor affinity, indicating a complex pharmacological profile that warrants further investigation.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing enantiopure (alphaS)-4-bromo-alpha-methylbenzeneethanamine, and how is stereochemical purity validated?

- Methodological Answer : Chiral resolution techniques, such as diastereomeric salt formation or asymmetric catalysis, are critical for synthesizing the (alphaS)-enantiomer. Stereochemical validation typically employs polarimetry, chiral HPLC (e.g., using amylose- or cellulose-based columns), or NMR with chiral solvating agents . For structural confirmation, mass spectrometry (MS) and / NMR are used to verify the bromo and methyl substituents .

Q. Which analytical methods are optimal for quantifying (alphaS)-4-bromo-alpha-methylbenzeneethanamine in biological matrices during pharmacokinetic studies?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (e.g., at 254 nm) or tandem mass spectrometry (LC-MS/MS) is preferred for its high sensitivity and specificity in complex matrices. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates . Calibration curves should account for matrix effects, with deuterated analogs as internal standards .

Advanced Research Questions

Q. How does the (alphaS) stereochemistry influence receptor binding affinity compared to the (alphaR) enantiomer?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina or Schrödinger Suite) can predict binding modes to targets like serotonin or dopamine receptors. Experimental validation involves competitive radioligand assays using -labeled receptor ligands. For example, binding assays with rat brain homogenates quantify values, revealing stereospecific interactions . Evidence from structurally similar compounds suggests the (alphaS) configuration may enhance binding to monoamine transporters .

Q. What metabolic pathways dominate in the hepatic clearance of this compound, and how does the bromo substituent affect phase I/II metabolism?

- Methodological Answer : In vitro metabolism studies using human liver microsomes (HLMs) or hepatocytes identify primary oxidative pathways (e.g., CYP2D6-mediated demethylation). Bromine’s electron-withdrawing effect may slow hydroxylation, favoring alternative pathways like N-acetylation. LC-HRMS or -NMR (if fluorine analogs are used) tracks metabolite formation . Comparative studies with non-brominated analogs (e.g., 4-methyl derivatives) isolate substituent effects .

Q. How do structural modifications (e.g., bromo vs. methoxy groups) alter neuropharmacological toxicity profiles?

- Methodological Answer : Toxicity is assessed via in vivo models (e.g., rodent locomotor activity assays) and in vitro cytotoxicity screens (e.g., MTT assays on neuronal cell lines). Bromine’s lipophilicity may enhance blood-brain barrier penetration, increasing CNS toxicity risk. Case studies of related compounds (e.g., 25B-NBOMe) highlight the need for rigorous toxicokinetic analysis, including postmortem tissue quantification via GC-MS .

Q. What computational strategies predict the compound’s solubility and crystallinity for formulation development?

- Methodological Answer : COSMO-RS simulations or Hansen solubility parameters estimate solubility in solvents like ethanol or PEG-400. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) validate predicted crystallinity. Molecular dynamics (MD) simulations model lattice energies to identify stable polymorphs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported binding affinities across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH Psychoactive Drug Screening Program methods). Variability may arise from receptor source (e.g., transfected cells vs. native tissue) or buffer conditions (e.g., Mg concentration). Meta-analyses of values with Bayesian statistics can identify outliers .

Q. Why do pharmacokinetic parameters differ between rodent and primate models?

- Methodological Answer : Species-specific metabolic enzyme expression (e.g., CYP3A4 in humans vs. CYP3A1 in rats) accounts for variability. Allometric scaling adjusts for body mass, while PBPK modeling integrates tissue-specific clearance rates. Comparative genomics (e.g., RNA-seq of liver tissues) identifies interspecies enzyme differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.